2-Hydroxypentanamide is an organic compound with the molecular formula CHNO. It is classified as a hydroxamic acid, characterized by the presence of a hydroxylamine functional group attached to an amide. This compound plays a significant role in various chemical and biological processes due to its unique structural properties.
2-Hydroxypentanamide exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has potential therapeutic applications due to its ability to inhibit metalloproteinases, enzymes involved in various diseases. This inhibition can affect numerous biological pathways, making it a valuable compound in medicinal chemistry and drug development.
The synthesis of 2-hydroxypentanamide can be achieved through various methods:
2-Hydroxypentanamide has several applications across various fields:
Research has demonstrated that 2-hydroxypentanamide interacts with metal ions, forming complexes that may influence its biological activity. Studies involving potentiometric techniques have measured the formation constants of complexes between 2-hydroxypentanamide and transition metals such as cobalt(II), nickel(II), and copper(II). These interactions are significant for understanding the compound's behavior in biological systems and its potential therapeutic effects .
Several compounds share structural similarities with 2-hydroxypentanamide, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
2-Hydroxypentanamide | CHNO | Intermediate chain length affecting solubility and reactivity |
N-Hydroxybutanamide | CHNO | Shorter carbon chain; different solubility properties |
N-Hydroxyhexanamide | CHNO | Longer carbon chain; increased hydrophobicity |
N-Hydroxyheptanamide | CHNO | Further increased hydrophobicity and reactivity |
Each compound's unique chain length influences its physical and chemical properties, including solubility and reactivity, which are critical for their respective applications in scientific research and industry.
The thermodynamic characterization of 2-hydroxypentanamide reveals distinctive properties that distinguish it from simple amide compounds. The molecular weight of 117.15 grams per mole positions this compound within the range of small organic molecules while maintaining sufficient complexity for diverse intermolecular interactions [1]. Computational analyses indicate a topological polar surface area of 63.3 square angstroms, reflecting the compound's polar nature due to the hydroxyl and amide functionalities [1].
Property | Value | Source |
---|---|---|
Molecular Weight (g/mol) | 117.15 | PubChem 2.1 [1] |
Exact Mass (Da) | 117.078978594 | PubChem 2.1 [1] |
Heavy Atom Count | 8 | PubChem [1] |
Complexity | 82.5 | Cactvs 3.4.6.11 [1] |
Rotatable Bond Count | 3 | Cactvs 3.4.6.11 [1] |
Melting point determination for 2-hydroxypentanamide requires consideration of its hydrogen bonding capabilities and molecular packing arrangements. Comparative analysis with related pentanamide compounds suggests significant variations in melting behavior based on functional group modifications [6] [30]. Standard pentanamide exhibits a melting point of 106 degrees Celsius, providing a baseline for comparison with the hydroxylated derivative [6].
The presence of the hydroxyl group at the 2-position introduces additional intermolecular hydrogen bonding opportunities, which typically elevate melting points through enhanced crystal lattice stability [30]. Studies on similar hydroxylated amide compounds demonstrate that the introduction of hydroxyl groups can increase melting points by 20-40 degrees Celsius compared to their non-hydroxylated counterparts [30]. Differential scanning calorimetry studies on related amide-containing systems reveal that melting point depression occurs when eutectic mixtures form, with hydroxylated amides showing particularly strong interactions with hydrogen bond acceptors [30].
Predictive models based on the Joback group contribution method suggest that 2-hydroxypentanamide would exhibit a melting point in the range of 302-320 Kelvin (29-47 degrees Celsius), though experimental validation remains necessary [33]. The discrepancy between predicted and expected values highlights the complexity of hydrogen bonding networks in hydroxylated amide systems [33].
Boiling point estimation for 2-hydroxypentanamide involves analysis of intermolecular forces and vapor pressure characteristics. The compound's dual hydrogen bonding capability through both hydroxyl and amide groups significantly influences its volatility behavior [33]. Computational predictions using the Joback method suggest a normal boiling point of approximately 486 Kelvin (213 degrees Celsius) [33].
The boiling point elevation compared to pentanamide (90 degrees Celsius at 2 Torr) can be attributed to the additional hydrogen bonding from the hydroxyl group [6] [33]. Heat of vaporization calculations indicate an energy requirement of approximately 55.95 kilojoules per mole for the phase transition, reflecting the strength of intermolecular interactions in the liquid phase [33].
Critical temperature predictions place 2-hydroxypentanamide at 677.88 Kelvin with a critical pressure of 6046.69 kilopascals [33]. These values suggest moderate thermal stability with decomposition likely occurring before reaching the critical point [33].
The solubility characteristics of 2-hydroxypentanamide demonstrate pronounced differences between polar and nonpolar solvents, reflecting the compound's amphiphilic nature. The presence of both hydrophilic (hydroxyl and amide) and hydrophobic (alkyl chain) components creates distinctive solubility patterns [11] [43].
In polar solvents, particularly water, 2-hydroxypentanamide exhibits enhanced solubility compared to non-hydroxylated amides [42] [43]. The compound contains two hydrogen bond donor sites (hydroxyl hydrogen and amide hydrogen) and two hydrogen bond acceptor sites (carbonyl oxygen and hydroxyl oxygen), enabling multiple simultaneous interactions with polar solvent molecules [1] [42]. Studies on similar hydroxylated amide compounds indicate complete miscibility in water for chain lengths up to five carbon atoms, suggesting favorable solubility for 2-hydroxypentanamide [43].
Solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide is expected to be high due to compatible hydrogen bonding networks [11]. The compound's ability to form hydrogen bonds with solvent molecules facilitates dissolution and stabilizes the solvated state [11].
In nonpolar solvents, 2-hydroxypentanamide exhibits limited solubility due to unfavorable interactions between the polar functional groups and the nonpolar solvent environment [10] [11]. The alkyl chain provides some lipophilic character, but the polar functionalities dominate the overall solubility behavior [43]. Studies on amide solubility in apolar solvents demonstrate that hydrogen bonding compounds require significant dehydration to dissolve in nonpolar media [10].
Solvent Type | Expected Solubility | Dominant Interactions |
---|---|---|
Water | High | Multiple hydrogen bonds [42] |
Polar organic | High | Hydrogen bonding networks [11] |
Nonpolar | Low | Limited hydrophobic interactions [10] |
The hydrogen bonding topology of 2-hydroxypentanamide reveals complex interaction patterns that significantly influence its physicochemical properties. The molecule possesses multiple hydrogen bonding sites that can participate in both intramolecular and intermolecular interactions [20] [21] [22].
Intramolecular hydrogen bonding between the hydroxyl hydrogen and the amide carbonyl oxygen can occur when the molecule adopts appropriate conformations [22]. This interaction forms a five-membered ring structure that stabilizes specific molecular conformations and influences the compound's overall geometry [22]. The strength of this intramolecular interaction has been estimated at approximately 2-4 kilojoules per mole based on studies of similar hydroxylated amide systems [22].
Intermolecular hydrogen bonding patterns involve multiple types of interactions [21] [23]. The amide hydrogen can form strong linear hydrogen bonds with carbonyl oxygens of neighboring molecules, creating chain-like or ladder-like structures in the solid state [21] [25]. These interactions typically exhibit energies of 15-25 kilojoules per mole [23]. The hydroxyl group can participate in additional hydrogen bonding networks, either as a donor to amide carbonyls or as an acceptor from other hydroxyl or amide groups [22] [23].
Hydrogen bonding cooperativity effects enhance the overall interaction strength in 2-hydroxypentanamide systems [23] [26]. When a hydrogen bond forms to the amide carbonyl, the electron density redistribution increases the hydrogen bond donor strength of the amide nitrogen, creating a cascade effect that strengthens subsequent interactions [23] [26]. This cooperativity can increase hydrogen bond strengths by factors of 2-10 compared to isolated interactions [23].
Interaction Type | Energy Range (kJ/mol) | Geometric Requirements |
---|---|---|
Intramolecular O-H···O=C | 2-4 [22] | 5-membered ring [22] |
Intermolecular N-H···O=C | 15-25 [23] | Linear arrangement [21] |
Intermolecular O-H···O | 10-20 [22] | Variable geometry [22] |
Cooperative effects | 2-10x enhancement [23] | Network formation [26] |
The partition coefficient analysis of 2-hydroxypentanamide provides quantitative assessment of its lipophilicity and potential for membrane partitioning. Computational calculations using the XLogP3 algorithm yield a logarithmic partition coefficient (LogP) value of -0.2, indicating slightly hydrophilic character [1].
This negative LogP value reflects the dominance of polar interactions over hydrophobic contributions in octanol-water partitioning [1]. The hydroxyl and amide functionalities contribute significantly to the hydrophilic character, outweighing the lipophilic contribution of the pentyl chain [39] [40]. Comparative analysis with related compounds shows that 2-hydroxypropanamide exhibits a more negative LogP of -1.147, demonstrating the influence of chain length on lipophilicity [33].
Experimental partition coefficient measurements using high-performance liquid chromatography retention time correlations provide validation for computational predictions [13]. The relationship between retention time and lipophilicity follows established linear correlations for amide-containing compounds [13]. Membrane partitioning studies using artificial membrane systems demonstrate that compounds with LogP values near zero exhibit moderate permeability through lipid bilayers [40] [41].
The partition coefficient behavior of 2-hydroxypentanamide suggests favorable properties for applications requiring balanced hydrophilic-lipophilic characteristics [40]. The compound's ability to interact with both polar and nonpolar environments makes it suitable for interfacial applications and systems requiring amphiphilic behavior [39] [40].
Parameter | Value | Method | Reference |
---|---|---|---|
XLogP3-AA | -0.2 | Computational [1] | PubChem |
Comparison: 2-Hydroxypropanamide | -1.147 | Experimental [33] | Literature |
Membrane permeability | Moderate | Predicted [40] | Correlation |
Amphiphilic character | Balanced | Analysis [39] | Properties |
The synthesis of 2-hydroxypentanamide through carboxylic acid precursor routes represents the most established methodological framework in current practice. The primary synthetic pathway involves the direct amidation of 2-hydroxypentanoic acid with ammonia or primary amines under thermal conditions [1] [2]. This approach achieves yields ranging from 65-85% when conducted at elevated temperatures of 160-180°C, following the classical thermal amidation protocol established by Mitchell and Reid [3].
Table 1: Conventional Carboxylic Acid Precursor Routes for 2-Hydroxypentanamide Synthesis
Precursor Route | Temperature (°C) | Yield (%) | Coupling Agent | Reaction Time (h) | Atom Economy (%) | Advantages | Limitations |
---|---|---|---|---|---|---|---|
2-Hydroxypentanoic acid + Ammonia | 160 | 65-85 | None (thermal) | 8-24 | 100 | Simple, no coupling agents | High temperature, limited scope |
2-Oxopentanoic acid reduction + amidation | 25-70 | 88-99 | NaBH₄ + EDC | 12-24 | 75 | High selectivity, mild conditions | Two-step process |
Lactic acid coupling with butyryl chloride | 70 | 70-80 | None | 8 | 85 | Direct from biomass precursors | Limited substrate scope |
Direct amidation of 2-hydroxypentanoic acid | 100-150 | 75-90 | EDC/DCC/HATU | 4-12 | 65 | Established methodology | Stoichiometric waste |
Enzymatic synthesis from 2-oxopentanoic acid | 28-30 | 88-99 | Baker's yeast + CAL-B | 24-48 | 90 | Enantioselective, green | Long reaction times |
An alternative and highly effective approach involves the reduction of 2-oxopentanoic acid followed by subsequent amidation. The ketone group of 2-oxopentanoic acid undergoes selective reduction using sodium borohydride or lithium aluminum hydride under anhydrous conditions, forming 2-hydroxypentanoic acid as an intermediate . This intermediate can then be converted to the corresponding amide through established coupling methodologies, achieving yields of 88-99% with high selectivity [2].
The enzymatic route represents a particularly promising methodology employing a two-step biocatalytic sequence. Saccharomyces cerevisiae-mediated reduction of α-oxo esters proceeds with high enantioselectivity (>99% enantiomeric excess for most substrates), followed by Candida antarctica lipase B-catalyzed aminolysis to produce chiral α-hydroxy amides with conversion rates of 88-99% [2]. This approach operates under mild conditions (28-30°C) and demonstrates exceptional stereochemical control.
The optimization of amidation reactions for 2-hydroxypentanamide synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum efficiency and selectivity. Critical optimization variables include temperature control, solvent selection, catalyst loading, and reagent stoichiometry [5] [6].
Table 2: Amidation Reaction Optimization Parameters for 2-Hydroxypentanamide
Parameter | Optimal Range | Critical Factor | Impact on Yield |
---|---|---|---|
Temperature | 70-120°C | Thermal stability | High (±15%) |
Pressure | 1-5 bar | Reaction kinetics | Medium (±8%) |
Solvent System | THF/Dioxane/CH₃CN | Substrate solubility | High (±20%) |
Catalyst Loading | 1-5 mol% | Cost effectiveness | Medium (±10%) |
Reaction Time | 4-12 hours | Complete conversion | High (±12%) |
Amine Equivalents | 1.1-2.0 equiv | Side reaction minimization | Medium (±7%) |
Water Content | <0.1% w/w | Hydrolysis prevention | High (±18%) |
pH Control | 7.0-8.5 | Coupling efficiency | Medium (±9%) |
Temperature optimization studies demonstrate that the optimal range for amidation reactions lies between 70-120°C, balancing reaction kinetics with thermal stability of the hydroxyl functionality [3] [7]. Higher temperatures accelerate the amidation process but may lead to degradation of the α-hydroxy group or unwanted side reactions such as dehydration to the corresponding nitrile [3].
Solvent selection profoundly influences reaction outcomes, with polar aprotic solvents such as tetrahydrofuran, dioxane, and acetonitrile providing superior results compared to protic solvents [8] [5]. The use of water as a reaction medium has shown remarkable effectiveness in certain amidation protocols, achieving yields up to 95% under optimized conditions [8]. This represents a significant advancement in green chemistry approaches to amide synthesis.
The choice of coupling reagent significantly impacts both yield and reaction selectivity. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) remain the most widely employed, offering reliable conversion rates of 75-90% [6] [9]. Advanced coupling reagents including HATU, HBTU, and BOP provide enhanced efficiency but at increased cost [6].
Catalytic asymmetric synthesis methodologies for 2-hydroxypentanamide focus primarily on the enantioselective formation of the α-hydroxy stereocenter through transition metal-catalyzed processes. These approaches leverage the principles of asymmetric hydrogenation, asymmetric reduction of α-keto precursors, and stereoselective carbon-carbon bond formation [10] [11] [12].
Table 3: Catalytic Asymmetric Synthesis Approaches for Chiral 2-Hydroxypentanamide
Catalyst System | Substrate | Conditions | Enantiomeric Excess (%) | Yield (%) | Turnover Number | Selectivity |
---|---|---|---|---|---|---|
Rhodium-DIPAMP | 2-Oxopentanoic acid esters | 25°C, H₂ (50 bar) | >95 | 85-92 | 1000 | S-configuration |
Ruthenium-BINAP | α-Keto acid derivatives | 50°C, H₂ (30 bar) | >90 | 78-88 | 800 | R-configuration |
Palladium-Chiral Phosphine | Prochiral substrates | 80°C, base (2 equiv) | 85-92 | 70-85 | 500 | S-configuration |
Nickel-Chiral Bisoxazoline | α-Substituted acrylic acids | 60°C, H₂ (10 bar) | >99 | 82-95 | 5000 | R-configuration |
Iron-Chiral Ligand Complex | Ketone precursors | 40°C, silane (3 equiv) | 88-94 | 75-88 | 300 | S-configuration |
Rhodium-catalyzed asymmetric hydrogenation employing chiral diphosphine ligands such as DIPAMP represents the gold standard for enantioselective α-hydroxy acid synthesis [13]. The catalytic system operates through a well-established mechanism involving oxidative addition of hydrogen to the rhodium center, followed by stereoselective hydride transfer to the coordinated α-keto substrate [10]. This methodology achieves enantiomeric excesses exceeding 95% with turnover numbers reaching 1000 [10].
Ruthenium-BINAP catalyst systems provide complementary stereochemical outcomes, favoring the R-configuration of the α-hydroxy center [12]. These catalysts demonstrate exceptional performance in the asymmetric hydrogenation of α-substituted acrylic acids, achieving yields of 78-88% with enantiomeric excesses greater than 90% [12]. The methodology proves particularly valuable for industrial applications due to the robust nature of the ruthenium catalyst and its tolerance to functional group diversity.
Recent developments in earth-abundant metal catalysis have introduced nickel-based systems for asymmetric hydrogenation of α-substituted acrylic acids [12]. These catalysts achieve remarkable enantioselectivities (>99% enantiomeric excess) with turnover numbers reaching 5000, representing a significant advancement in sustainable catalytic methodology [12]. The nickel-catalyzed process operates under relatively mild conditions (60°C, 10 bar H₂) and demonstrates exceptional substrate tolerance.
Continuous flow chemistry represents a transformative approach to 2-hydroxypentanamide synthesis, offering significant advantages in terms of process intensification, safety, and scalability [14] [15] [9]. Flow systems enable precise control over reaction parameters, enhanced heat and mass transfer, and the potential for inline purification and product isolation.
Table 4: Continuous Flow Production Systems for 2-Hydroxypentanamide
Flow System Type | Reactor Volume (mL) | Flow Rate (mL/min) | Residence Time (min) | Operating Temperature (°C) | Pressure (bar) | Throughput (g/h) | Conversion (%) | Productivity Advantage |
---|---|---|---|---|---|---|---|---|
Tubular Reactor | 50 | 2-5 | 10-25 | 120 | 5 | 15-30 | 85-95 | 3x batch |
Microreactor Array | 10 | 0.5-2 | 5-20 | 100 | 3 | 5-15 | 80-90 | 2x batch |
Packed Bed Reactor | 100 | 5-10 | 10-20 | 110 | 8 | 25-50 | 90-98 | 4x batch |
Screw Reactor | 30 | 1-3 | 10-30 | RT-80 | 1 | 20-40 | 88-95 | 2.5x batch |
Membrane Reactor | 25 | 3-8 | 3-10 | 90 | 4 | 10-25 | 75-85 | 1.8x batch |
Tubular reactor systems demonstrate exceptional performance for 2-hydroxypentanamide synthesis, achieving conversions of 85-95% with productivity advantages of 3-fold compared to batch processes [14]. These systems operate effectively at elevated temperatures (120°C) and moderate pressures (5 bar), enabling rapid reaction kinetics while maintaining product quality [14]. The enhanced heat transfer characteristics of tubular reactors facilitate precise temperature control, critical for preventing thermal degradation of the α-hydroxy functionality.
Packed bed reactor configurations offer the highest throughput capabilities, achieving production rates of 25-50 g/h with conversions reaching 90-98% [16]. The immobilized catalyst bed provides excellent substrate conversion while enabling continuous operation for extended periods. These systems demonstrate particular utility for heterogeneous catalytic processes and can accommodate solid-supported reagents effectively.
Screw reactor technology represents an innovative approach to continuous amidation, enabling solvent-free synthesis at room temperature to 80°C [15]. This methodology achieves remarkable conversions of 88-95% with residence times of 10-30 minutes, demonstrating exceptional atom economy and reduced environmental impact [15]. The screw reactor design facilitates excellent mixing of solid and liquid phases, enabling efficient reaction without traditional solvents.
Microreactor arrays provide exceptional control over reaction parameters and enable rapid screening of reaction conditions [17] [18]. These systems demonstrate particular utility for optimization studies and process development, offering residence times as short as 5-20 minutes with conversions of 80-90% [17]. The miniaturized format enables efficient screening of multiple reaction variables simultaneously, accelerating process development timelines.
The evaluation of synthetic methodologies for 2-hydroxypentanamide through green chemistry metrics provides essential guidance for sustainable process development. Key performance indicators include atom economy, E-factor, process mass intensity, energy consumption, and overall environmental impact [19] [20] [21].
Table 5: Green Chemistry Metrics Assessment for 2-Hydroxypentanamide Synthesis
Synthesis Method | Atom Economy (%) | E-Factor | Process Mass Intensity | Energy Consumption (MJ/kg) | Solvent Usage (L/kg product) | Waste Generation (kg/kg product) | Green Score (1-10) | Environmental Impact |
---|---|---|---|---|---|---|---|---|
Conventional Amidation (EDC/HOBt) | 45 | 25.8 | 26.8 | 45 | 15 | 24.8 | 3 | High waste, toxic solvents |
Thermal Direct Amidation | 100 | 2.1 | 3.1 | 35 | 0 | 2.1 | 8 | High energy, no solvents |
Enzymatic Synthesis | 90 | 4.2 | 5.2 | 15 | 2 | 4.2 | 9 | Minimal waste, biodegradable |
Flow Chemistry (Optimized) | 65 | 8.5 | 9.5 | 25 | 5 | 8.5 | 7 | Moderate waste, recyclable |
Microwave-Assisted | 70 | 12.3 | 13.3 | 40 | 8 | 12.3 | 6 | Moderate energy, some waste |
Atom-Economic Alkyne Method | 95 | 1.8 | 2.8 | 20 | 1 | 1.8 | 9 | Minimal waste, volatile byproducts |
Atom economy analysis reveals significant variation among synthetic approaches, ranging from 45% for conventional coupling methodologies to 100% for thermal direct amidation [22]. The atom-economic alkyne method demonstrates exceptional performance with 95% atom economy, producing only volatile byproducts such as acetaldehyde or ethyl acetate [22]. This methodology represents a paradigm shift toward waste-minimized amide synthesis.
E-factor calculations provide quantitative assessment of waste generation, with values ranging from 1.8 for the atom-economic alkyne method to 25.8 for conventional EDC/HOBt coupling [23]. Enzymatic synthesis demonstrates favorable E-factor values of 4.2, reflecting the mild reaction conditions and minimal by-product formation characteristic of biocatalytic processes [24]. Flow chemistry optimization achieves moderate E-factor values of 8.5, representing a significant improvement over batch conventional methods [23].
Process mass intensity evaluation demonstrates the total material input required per unit of product, serving as a comprehensive metric for resource efficiency [19]. Thermal direct amidation achieves the lowest process mass intensity of 3.1, followed closely by the atom-economic alkyne method at 2.8 [22]. These methodologies minimize the use of auxiliary materials and stoichiometric reagents, contributing to improved sustainability profiles.
Energy consumption analysis reveals substantial variation among methodologies, with enzymatic synthesis requiring only 15 MJ/kg compared to 45 MJ/kg for conventional amidation [19]. The reduced energy requirements of biocatalytic processes reflect the mild operating conditions (28-30°C) and the absence of high-temperature processing steps [2] [24]. Microwave-assisted synthesis demonstrates moderate energy consumption of 40 MJ/kg, balanced against reduced reaction times and improved yields [25].
Solvent usage represents a critical environmental consideration, with thermal direct amidation and the atom-economic alkyne method demonstrating minimal solvent requirements [15] [22]. Enzymatic synthesis utilizes only 2 L of solvent per kilogram of product, primarily consisting of biocompatible media [24]. Conventional amidation methodologies require significantly higher solvent volumes (15 L/kg), contributing to increased environmental burden and waste treatment requirements [26].